Ala-argipressin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

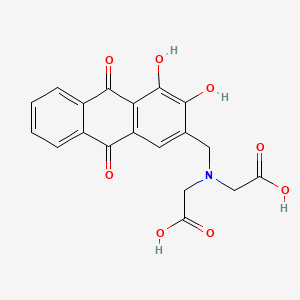

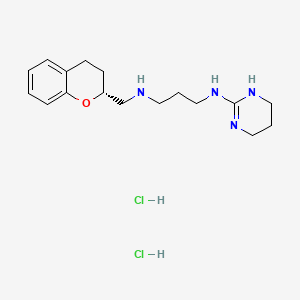

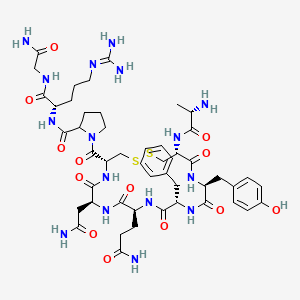

Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.

Applications De Recherche Scientifique

Therapeutic Effects in Periodontal Diseases

Alpha lipoic acid (ALA) has shown promise in the treatment of periodontal diseases. A study by Akman et al. (2013) demonstrated that ALA, in combination with vitamin C, can have therapeutic effects on inhibition of alveolar bone resorption and periodontal tissue destruction. This suggests its potential use in periodontal therapy.

Role in Inflammatory Regulation

ALA's anti-inflammatory properties are notable, especially in the context of periodontal inflammation. Ishii et al. (2017) studied its effects on human gingival fibroblasts stimulated with lipopolysaccharide. They found that pre-administration of ALA regulated the secretion of inflammatory cytokines, suggesting its role in controlling periodontal tissue inflammation.

Effects on Renal Function

The renal effects of Ala-Gly-[Arg8]-vasopressin were explored by Chan & Smith (1980). They synthesized this neurohypophyseal hormone analogue and found that it caused diuresis and natriuresis without significantly changing arterial blood pressure. This indicates a direct effect on renal tubular transport of electrolytes.

Transport Mechanisms in Intestinal and Renal Cells

Delta-aminolevulinic acid (ALA) is also known for its efficient absorption in the intestine and reabsorption in renal tubules. Döring et al. (1998) demonstrated that intestinal and renal apical peptide transporters facilitate ALA's entry into epithelial cells, offering insights into its transmembrane transport mechanisms.

Influence on Neurogenic Differentiation Gene Expression

AEDG peptide, comprising Ala-Glu-Asp-Gly, has been shown to stimulate gene expression and protein synthesis during neurogenesis. Khavinson et al. (2020) found that AEDG peptide increased the synthesis of neurogenic differentiation markers in human stem cells, suggesting a possible epigenetic mechanism in regulating neuronal differentiation.

Improvement in Diabetic Complications

Studies have shown that ALA can ameliorate symptoms and complications associated with diabetes. For instance, Hong et al. (2010) found that ALA, in combination with an angiotensin II receptor blocker, reduced markers of oxidative stress, inflammation, and endothelial cell injury in diabetic patients.

Therapeutic Potential in Other Conditions

ALA's therapeutic potential extends beyond diabetic complications. Anikin et al. (2019) discussed its promise in neurology and psychiatry, particularly for the treatment of polyneuropathy and depressive states.

Propriétés

Numéro CAS |

115699-79-1 |

|---|---|

Nom du produit |

Ala-argipressin |

Formule moléculaire |

C49H70N16O13S2 |

Poids moléculaire |

1155.3 g/mol |

Nom IUPAC |

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |

Clé InChI |

LYCXWXBJDHHYTF-ARTPIOIJSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |

SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |

SMILES canonique |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

ACYFQNCPRG |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.